molecular formula C16H12ClF2N3O2S B4367126 N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE

Cat. No.: B4367126
M. Wt: 383.8 g/mol
InChI Key: ZZAOARLKFAPZCB-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and halogenated benzyl and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with 1H-pyrazole in the presence of a base to form the benzylated pyrazole intermediate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex biaryl structures .

Scientific Research Applications

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-4-fluorobenzyl)piperazine
  • 2-chloro-4-fluorobenzyl bromide
  • 2-chloro-1-(4-fluorobenzyl)benzimidazole

Uniqueness

N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring and sulfonamide group, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N3O2S/c17-16-7-13(19)2-1-11(16)9-22-10-14(8-20-22)21-25(23,24)15-5-3-12(18)4-6-15/h1-8,10,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAOARLKFAPZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 2
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N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 3
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N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 4
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N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE

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